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Compound Name:
7-Methyl-3-nitroimidazo[1,2-

a]pyridine

Cat. No.: B1580709 Get Quote

An In-Depth Technical Guide to 7-Methyl-3-nitroimidazo[1,2-a]pyridine (CAS: 34165-07-6):

Synthesis, Properties, and Therapeutic Potential

Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system that has garnered

significant attention in medicinal chemistry, where it is often referred to as a "privileged

structure".[1][2][3] This designation stems from its ability to serve as a versatile core for

designing ligands that interact with a wide array of biological targets, leading to a broad

spectrum of pharmacological activities.[4][5] Compounds incorporating this bicyclic nitrogen-

bridged framework are found in commercially available drugs such as Zolpidem (a hypnotic)

and Alpidem (an anxiolytic), underscoring its clinical relevance.[2][6] The therapeutic

applications of imidazo[1,2-a]pyridine derivatives are extensive, encompassing roles as

anticancer, antitubercular, anti-inflammatory, antiviral, and analgesic agents.[1][3][7][8]

This guide focuses on a specific derivative, 7-Methyl-3-nitroimidazo[1,2-a]pyridine (CAS No.

34165-07-6). The introduction of a methyl group at the 7-position and a nitro group at the 3-

position is not arbitrary; these substitutions are critical for modulating the molecule's

physicochemical properties, metabolic stability, and mechanism of action. The electron-

withdrawing nitro group, in particular, is a key pharmacophore in several antimicrobial and

antiprotozoal drugs, often mediating its effect through bioreduction under hypoxic conditions.

This technical whitepaper provides a comprehensive overview of the synthesis,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1580709?utm_src=pdf-interest
https://www.benchchem.com/product/b1580709?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00694a/unauth
https://pubmed.ncbi.nlm.nih.gov/27150367/
https://www.researchgate.net/publication/370581271_Recent_developments_of_imidazo12-apyridine_analogues_as_antituberculosis_agents
https://pubmed.ncbi.nlm.nih.gov/38509674/
https://rjraap.com/1871-5265/article/view/645762
https://pubmed.ncbi.nlm.nih.gov/27150367/
https://www.researchgate.net/publication/302033251_Medicinal_Attributes_of_Imidazo12-apyridine_Derivatives_An_Update
https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00694a/unauth
https://www.researchgate.net/publication/370581271_Recent_developments_of_imidazo12-apyridine_analogues_as_antituberculosis_agents
https://www.semanticscholar.org/paper/Insights-into-medicinal-attributes-of-derivatives-Kumar-Sharma/e14e1c9e8d43f23001514b0c6aa5537b6a316185
https://rjsocmed.com/1871-5206/article/view/644259
https://www.benchchem.com/product/b1580709?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


characterization, and biological context of 7-Methyl-3-nitroimidazo[1,2-a]pyridine for

researchers, scientists, and professionals in drug development.

Part 1: Physicochemical Properties and
Characterization
A thorough understanding of a compound's physical and chemical properties is foundational to

its application in research and development. 7-Methyl-3-nitroimidazo[1,2-a]pyridine is an

organic compound that requires precise analytical methods for its identification and quality

control.

Key Identifiers and Computed Properties
The fundamental properties of 7-Methyl-3-nitroimidazo[1,2-a]pyridine are summarized in the

table below, based on data aggregated from chemical databases.[9][10]

Property Value Source

CAS Number 34165-07-6 [9][11][12]

Molecular Formula C₈H₇N₃O₂ [9][10]

Molecular Weight 177.16 g/mol [9][10]

IUPAC Name
7-methyl-3-nitroimidazo[1,2-

a]pyridine
[9]

Canonical SMILES
CC1=CC2=NC=C(N2C=C1)--

INVALID-LINK--[O-]
[9]

InChIKey
ZOAYHVZFPBPFJI-

UHFFFAOYSA-N
[9]

XLogP3 2.3 [9]

Hydrogen Bond Donors 0 [9]

Hydrogen Bond Acceptors 3 [9]

Rotatable Bond Count 1 [9]

Topological Polar Surface Area 63.1 Å² [9]
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Analytical Characterization
Structural confirmation and purity assessment rely on a combination of spectroscopic

techniques. While specific spectra for this exact compound are not widely published, the

characterization would follow standard protocols for related imidazo[1,2-a]pyridine derivatives.

[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would be expected to show distinct signals for the aromatic protons on both the

pyridine and imidazole rings, as well as a singlet for the methyl group protons. The

chemical shifts of the aromatic protons would be influenced by the positions of the methyl

and nitro substituents.[16]

¹³C NMR would reveal signals for each of the eight unique carbon atoms in the structure,

including the methyl carbon and the carbons of the heterocyclic core.[15]

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular

weight by identifying the protonated molecule [M+H]⁺ at m/z 178.16.[14] High-resolution

mass spectrometry (HRMS) would provide the exact mass, confirming the elemental

composition.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption

bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂)

typically found in the 1550-1490 cm⁻¹ and 1360-1320 cm⁻¹ regions, respectively. Aromatic

C-H and C=N stretching vibrations would also be prominent.[13]

Part 2: Synthesis Methodologies
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with numerous methods

available for constructing this scaffold. The choice of method often depends on the desired

substitution pattern.

General Synthetic Strategies
Key strategies for synthesizing the imidazo[1,2-a]pyridine ring system include:
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Condensation of 2-Aminopyridines: This is the most common approach, involving the

reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound (Tschitschibabin

reaction), an aldehyde and an isocyanide (Groebke–Blackburn–Bienaymé reaction), or other

suitable electrophiles.[1][17]

Metal-Catalyzed Cyclizations: Copper and iron catalysts have been effectively used to

promote the cyclization of 2-aminopyridines with various partners, including nitroolefins,

under aerobic conditions.[18][19] This approach is particularly relevant for introducing the 3-

nitro substituent.

Workflow for Synthesis of 3-Nitroimidazo[1,2-a]pyridines
A prevalent and efficient method for the synthesis of 3-nitroimidazo[1,2-a]pyridines involves a

copper-catalyzed one-pot reaction between a 2-aminopyridine and a nitroolefin using air as the

oxidant.[18]

Starting Materials

Reaction Conditions

Final Product

2-Amino-4-methylpyridine β-Nitrostyrene Analogue

Cu(I) Catalyst (e.g., CuBr) Solvent (e.g., DMF) Heat (e.g., 80°C) Oxidant (Air)

7-Methyl-3-nitroimidazo[1,2-a]pyridine

One-Pot Reaction

Click to download full resolution via product page
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Caption: General workflow for Cu(I)-catalyzed synthesis.

Detailed Experimental Protocol: Copper-Catalyzed
Synthesis
This protocol is adapted from the methodology described by Yan et al. for the synthesis of

imidazo[1,2-a]pyridines from aminopyridines and nitroolefins.[18]

Reaction Setup: To a flame-dried Schlenk tube, add 2-amino-4-methylpyridine (1.0 mmol),

the corresponding nitroalkene (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).

Solvent Addition: Add 3 mL of dimethylformamide (DMF) to the tube.

Reaction Execution: Seal the tube and place it in a preheated oil bath at 80°C. Stir the

reaction mixture vigorously. The reaction is open to the air, which serves as the oxidant.

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the

starting material (2-amino-4-methylpyridine) is consumed.

Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl

acetate (20 mL) and wash with saturated brine (3 x 10 mL).

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the resulting crude residue by column

chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 7-
Methyl-3-nitroimidazo[1,2-a]pyridine.

Characterization: Confirm the structure and purity of the final product using NMR, MS, and

IR spectroscopy as described in Part 1.

Part 3: Biological Activity and Therapeutic
Landscape
The imidazo[1,2-a]pyridine scaffold is a cornerstone of many drug discovery programs due to

its versatile biological profile.
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Established Activities of the Imidazo[1,2-a]pyridine Core
Derivatives of this scaffold have been investigated for a multitude of therapeutic applications:

Anticancer: They have been developed as potent and selective inhibitors of key oncogenic

targets, including receptor tyrosine kinases like c-Met, PDGFR, and FLT3, as well as crucial

signaling proteins like KRAS G12C.[1][20][21][22]

Anti-infective: The scaffold is central to compounds with activity against tuberculosis

(Mycobacterium tuberculosis), leishmaniasis (Leishmania donovani), and other

mycobacterial infections.[3][23][24]

Anti-inflammatory: Certain derivatives act as potent cyclooxygenase-2 (COX-2) inhibitors or

modulate inflammatory signaling pathways such as NF-κB and STAT3.[8][15]

CNS Activity: As exemplified by Zolpidem, these compounds can act as agonists at

benzodiazepine receptors, conferring hypnotic and anxiolytic effects.[2]

The Role of the 3-Nitro Group
The 3-nitro substituent is of particular interest. In the field of anti-infectives, nitroaromatic

compounds often function as prodrugs that are activated by microbial nitroreductases under

low-oxygen conditions. This reductive activation generates cytotoxic nitroso and hydroxylamine

intermediates that damage DNA, proteins, and other cellular components. This mechanism is

central to the activity of nitroimidazole drugs like metronidazole and the antitubercular agent

PA-824.[25] Research into 3-nitroimidazo[1,2-a]pyridines has demonstrated their potent

antileishmanial activity, suggesting a similar mode of action.[23][26] In oncology, the presence

of a nitro group can also enhance cytotoxicity against cancer cells, particularly in hypoxic tumor

microenvironments.[27][28]

Potential Signaling Pathway Involvement: c-Met
Inhibition
Given that imidazo[1,2-a]pyridine derivatives have been successfully designed as c-Met

inhibitors, it is plausible that 7-Methyl-3-nitroimidazo[1,2-a]pyridine could be explored as a

starting point for such agents.[21] The c-Met receptor tyrosine kinase and its ligand, hepatocyte
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growth factor (HGF), play a critical role in cell proliferation, migration, and invasion, and their

dysregulation is implicated in many cancers.[21]
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1. Cell Preparation

2. Compound Treatment

3. MTT Assay

4. Data Analysis

Culture Cancer Cells
(e.g., MCF-7, HT-29)

Seed cells in 96-well plate
(5,000-10,000 cells/well)

Incubate for 24h
(allow attachment)

Add compound to wells
(include vehicle control)

Prepare serial dilutions of
7-Methyl-3-nitroimidazo[1,2-a]pyridine

Incubate for 48-72h

Add MTT reagent to each well

Incubate for 2-4h
(Formazan crystal formation)

Add solubilization solution
(e.g., DMSO, isopropanol)

Read absorbance at 570 nm
using a plate reader

Calculate % cell viability vs. control

Determine IC₅₀ value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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